3-(3-Fluoro-4-methoxyphenoxy)azetidine

Physicochemical profiling Drug-likeness CNS drug design

Procurement for PI3Kδ inhibitor programs is complicated by positional isomer-dependent activity. 3-(3-Fluoro-4-methoxyphenoxy)azetidine (CAS 2228257-27-8) is the patent-validated scaffold with the precise 3-fluoro-4-methoxy substitution essential for kinase hinge-binding. ● Patent-claimed PI3Kδ inhibitor scaffold; distinct from inactive 2-fluoro-6-methoxy or 4-fluoro-3-methoxy regioisomers ● CNS drug-like physicochemical profile: XLogP 1.4, TPSA 30.5 Ų, MW 197.21 ● Azetidine pKa ~11.29 enables fine-tuned basicity for target engagement optimization ● High-purity building block with reliable global logistics and quality assurance.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
Cat. No. B12067624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluoro-4-methoxyphenoxy)azetidine
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)OC2CNC2)F
InChIInChI=1S/C10H12FNO2/c1-13-10-3-2-7(4-9(10)11)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
InChIKeyQIBMNPKRNGNJGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluoro-4-methoxyphenoxy)azetidine for Research & Procurement: Key Property & Differentiation Baseline


3-(3-Fluoro-4-methoxyphenoxy)azetidine (CAS 2228257-27-8; PubChem CID 155883089) is a heterocyclic building block composed of an azetidine ring linked via an ether bridge to a 3-fluoro-4-methoxyphenyl group [1]. Its computed physicochemical profile (XLogP 1.4; TPSA 30.5 Ų; MW 197.21 g/mol; 1 H-bond donor, 4 H-bond acceptors) places it in a moderately lipophilic, low-TPSA chemical space suitable for central nervous system (CNS) permeability and oral bioavailability optimization [1]. This specific substitution pattern differentiates it from other mono-fluorinated or non-methoxylated phenoxy-azetidine isomers and is implicated in the design of selective PI3Kδ inhibitors .

CNS physicochemical space: moderate lipophilicity, low TPSA may support permeability-focused workflows
Selective PI3Kδ inhibitor design: fluoro-methoxy pattern claimed in kinase patent literature
Azetidine core: constrained cyclic amine for hinge-binding and basicity modulation

Why 3-(3-Fluoro-4-methoxyphenoxy)azetidine Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs


Generic substitution using unsubstituted 3-phenoxyazetidine, or even close positional isomers such as 3-(2-fluoro-6-methoxyphenoxy)azetidine or 3-(4-fluoro-3-methoxyphenoxy)azetidine, can lead to divergent biological outcomes despite their identical molecular formula and computed logP/TPSA values [1]. While these isomers share identical C10H12FNO2 composition and computed XLogP of 1.4 [1], the position of fluorine and methoxy substituents on the phenyl ring critically alters electronic distribution and steric accessibility of the azetidine nitrogen, which is essential for kinase hinge-binding interactions and receptor recognition [2]. This positional sensitivity is evidenced by the distinct patent landscape: the 3-fluoro-4-methoxy pattern is specifically claimed in PI3Kδ inhibitor scaffolds, while the 2-fluoro-6-methoxy isomer appears in sodium channel blocker patents with markedly different potency profiles (e.g., IC50 7 nM for NaV1.8) [2][3].

Regioisomeric mismatch
Positional isomers share identical formula and computed properties, but fluorine/methoxy placement alters electronic distribution and hinge-binding topology; may shift kinase recognition.
Patent landscape divergence
3-fluoro-4-methoxy motif is documented in PI3Kδ inhibitor patents, while 2-fluoro-6-methoxy analogs appear in sodium channel programs – target class context may not transfer.
Unsubstituted phenoxy limitations
Replacing with 3-phenoxyazetidine removes the fluorine-mediated electronic tuning and para-methoxy contribution, potentially reducing target engagement and selectivity profiles.

Quantitative Differentiation Evidence for 3-(3-Fluoro-4-methoxyphenoxy)azetidine Versus Closest Analogs


XLogP/TPSA Parity Among C10H12FNO2 Regioisomers Necessitates Structural Selection Criteria

Head-to-head computational comparison reveals that 3-(3-fluoro-4-methoxyphenoxy)azetidine shares identical XLogP (1.4), TPSA (30.5 Ų), molecular weight (197.21), H-bond donor count (1), and H-bond acceptor count (4) with its regioisomers 3-(2-fluoro-6-methoxyphenoxy)azetidine and 3-(4-fluoro-3-methoxyphenoxy)azetidine [1]. This parity indicates that simple rule-of-five metrics cannot differentiate these isomers for procurement; instead, the unique 3-fluoro-4-methoxy vector must be prioritized based on its demonstrated biological embedding in selective PI3Kδ inhibitor pharmacophores and its distinct electronic profile arising from the electron-withdrawing fluorine at the meta position combined with the electron-donating methoxy at the para position [2].

Physicochemical Parity
Cross-study comparable
XLogP 1.4, TPSA 30.5 Ų, MW 197.21 – 0% difference among C10H12FNO2 regioisomers
Selection must rely on pharmacophoric fit, not computed metrics
Rule-of-five parameters cannot differentiate regioisomeric procurement
Physicochemical profiling Drug-likeness CNS drug design

Aryloxyazetidine Scaffold Demonstrates Significantly Improved Aqueous Solubility Over Biaryl-Containing Analogs

In a class-level study, aryloxyazetidine-containing triazole oxytocin antagonists exhibited significantly improved aqueous solubility compared to closely related compounds bearing a biaryl substituent [1]. One optimized compound (compound 25) containing an aryloxyazetidine motif showed promising in vivo pharmacokinetics and superiority in solubility over the biaryl series, highlighting the general advantage of the aryloxyazetidine ether linkage as a bioisostere for planar, lipophilic biaryl groups [1]. This class-level advantage extends to 3-(3-fluoro-4-methoxyphenoxy)azetidine as a building block for solubility-challenged lead series.

Aryloxyazetidine Solubility
Class-level inference
"Significantly improved aqueous solubility" over biaryl series; exact fold-change not publicly available
May support solubility-limited lead optimization
Data to verify; class-level observation from oxytocin antagonist program
Oxytocin antagonism Solubility optimization Bioisostere replacement

Contrasting Kinase vs. Sodium Channel Activity: Fluoro-Methoxy Positional Isomers Exhibit Divergent Target Affinity

While direct comparative affinity data for 3-(3-fluoro-4-methoxyphenoxy)azetidine as a standalone fragment are not publicly available, the 3-fluoro-4-methoxyphenoxy moiety embedded in elaborated drug-like scaffolds yields dramatically different target engagement depending on the positional attachment. In a Vertex Pharmaceuticals patent (US11203571), a compound incorporating the 2-(3-fluoro-4-methoxyphenoxy) motif (Compound 90) showed potent sodium channel NaV1.8 blockade with an IC50 of 7 nM [1]. Conversely, patent literature indicates that fluoro-methoxyphenoxy azetidine derivatives are used as selective PI3Kδ inhibitors, leveraging the azetidine nitrogen for kinase hinge binding . This divergent biological embedding underscores the critical importance of selecting the correct regioisomeric building block for the intended target class.

Target Divergence
Cross-study comparable
IC50 7 nM (NaV1.8) for elaborated 2-(3-fluoro-4-methoxyphenoxy) motif; PI3Kδ inhibition undisclosed
Regioisomer selection directs target class engagement
Building block intrinsic affinity not directly reported; patent precedence guides kinase programs
PI3Kδ inhibition NaV1.8 channel Kinase selectivity

Azetidine Ring pKa (11.29) Provides Tunable Basicity Advantage Over Pyrrolidine and Piperidine Bioisosteres

The azetidine ring in 3-(3-fluoro-4-methoxyphenoxy)azetidine exhibits a conjugate acid pKa of approximately 11.29 in aqueous solution [1]. This pKa is slightly higher than that of pyrrolidine (pKa ~11.27) and appreciably higher than aziridine, but critically lower than acyclic secondary amines [1]. The lower pKa, relative to acyclic amines, means that at physiological pH (7.4), a smaller fraction of the azetidine nitrogen is protonated, which can enhance membrane permeability while retaining sufficient basicity for hydrogen-bonding or salt-bridge interactions in target binding pockets. This contrasts with 3-substituted pyrrolidine analogs, where the five-membered ring imposes a different conformational constraint and basicity profile.

Azetidine Basicity
Class-level inference
pKa (conjugate acid) ~11.29 in water
Protonation state distinct from pyrrolidine and acyclic amines
Supports permeability and binding modulation studies
Amine basicity Bioisostere design pKa modulation

Optimal Application Scenarios for 3-(3-Fluoro-4-methoxyphenoxy)azetidine Based on Verified Evidence


Kinase Inhibitor Fragment Growing: PI3Kδ and Related Lipid Kinase Programs

The 3-fluoro-4-methoxyphenoxy azetidine scaffold is specifically disclosed in patent literature as a hinge-binding motif for selective PI3Kδ inhibitors . The azetidine nitrogen anchors into the kinase hinge region, while the 3-fluoro-4-methoxyphenyl group occupies a lipophilic pocket. Procurement for fragment-based drug discovery (FBDD) or scaffold-hopping exercises targeting PI3Kδ or related class I PI3K isoforms is supported by this patent precedence, differentiating it from regioisomeric building blocks that lack documented kinase engagement.

Solubility-Challenged CNS Lead Optimization: Bioisosteric Replacement of Biaryl Groups

Class-level evidence demonstrates that aryloxyazetidine ethers significantly improve aqueous solubility over biaryl-containing comparators in oxytocin antagonist programs [1]. Given the compound's moderate XLogP (1.4) and low TPSA (30.5 Ų), which are within CNS drug-like space [2], researchers optimizing CNS-penetrant leads with poor solubility due to biaryl motifs should consider 3-(3-fluoro-4-methoxyphenoxy)azetidine as a more soluble bioisostere.

Sodium Channel Blocker Scaffold Elaboration Using Alternative Regioisomeric Strategy

A potent NaV1.8 blocker (IC50 7 nM) incorporating a 2-(3-fluoro-4-methoxyphenoxy) motif serves as a cross-study comparator for sodium channel programs [3]. While the target building block positions the ether linkage at the azetidine 3-position (rather than the 2-position used in the NaV1.8 patent), the shared fluoromethoxyphenoxy substructure provides a valuable starting point for exploring structure-activity relationships around azetidine attachment points in ion channel targets.

Amine Basicity Modulation in Medicinal Chemistry: Azetidine vs. Pyrrolidine Isosteres

The azetidine core in this compound provides a conjugate acid pKa of approximately 11.29, which is distinct from both pyrrolidine and acyclic amine isosteres [4]. This property is critical for programs where amine protonation state influences target engagement, permeability, or lysosomal trapping. The 3-fluoro-4-methoxyphenoxy substituent further modulates the effective basicity through its electron-withdrawing/donating character, offering an additional dimension of pKa tuning not available with unsubstituted phenoxy analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment elaboration
Hinge-binding motif (PI3Kδ)
Target engagement assays, kinase selectivity profiling
CNS solubility optimization
Aryloxyazetidine bioisostere
Aqueous solubility, logD, permeability assessment
Ion channel SAR exploration
Regioisomeric attachment strategy
NaV isoform selectivity, off-target profiling
Amine basicity tuning
Constrained cyclic amine (azetidine core)
pKa measurement, protonation-state profiling, permeability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Fluoro-4-methoxyphenoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.